

1-Benzyl-1,2,3,6-tetrahydropyridine basic properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Benzyl-1,2,3,6-tetrahydropyridine
Cat. No.:	B1276312

[Get Quote](#)

An In-depth Technical Guide to **1-Benzyl-1,2,3,6-tetrahydropyridine**: Core Properties and Structure

This guide provides a comprehensive overview of the fundamental chemical and physical properties, structural information, and relevant biological activities of **1-Benzyl-1,2,3,6-tetrahydropyridine**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the applications and characteristics of this heterocyclic compound.

Core Properties and Structural Information

1-Benzyl-1,2,3,6-tetrahydropyridine is a substituted tetrahydropyridine, a class of nitrogen-containing heterocycles that are prevalent structural motifs in a wide array of pharmaceuticals and biologically active molecules.^[1] The benzyl group attached to the nitrogen atom significantly influences its chemical and biological characteristics.

Chemical Structure and Identifiers

The structural identity of **1-Benzyl-1,2,3,6-tetrahydropyridine** is defined by its molecular formula, IUPAC name, and various chemical database identifiers.

Identifier	Value
IUPAC Name	1-benzyl-3,6-dihydro-2H-pyridine[2]
CAS Number	40240-12-8[2]
Molecular Formula	C ₁₂ H ₁₅ N[2][3]
SMILES	C1CN(CC=C1)CC2=CC=CC=C2[3]
InChI	InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2[3]
InChIKey	SIRJFTFGHZXRRZ-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The following table summarizes the key computed and experimental physicochemical properties of **1-Benzyl-1,2,3,6-tetrahydropyridine**. Experimental data for properties such as boiling and melting points are not readily available for the parent compound, so data for a derivative is provided for context.

Property	Value
Molecular Weight	173.25 g/mol [2]
Monoisotopic Mass	173.120449483 Da[2]
XlogP (Predicted)	2.4[2]
Boiling Point (for Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate)	328.7±42.0 °C at 760 mmHg[4]
Density (for Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate)	1.129 g/cm ³ [4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Benzyl-1,2,3,6-tetrahydropyridine** is associated with the following hazards:

- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]
- H335: May cause respiratory irritation[2]

Standard precautions such as operating in a well-ventilated area, avoiding direct contact, and wearing appropriate personal protective equipment (gloves, goggles) are recommended.[4]

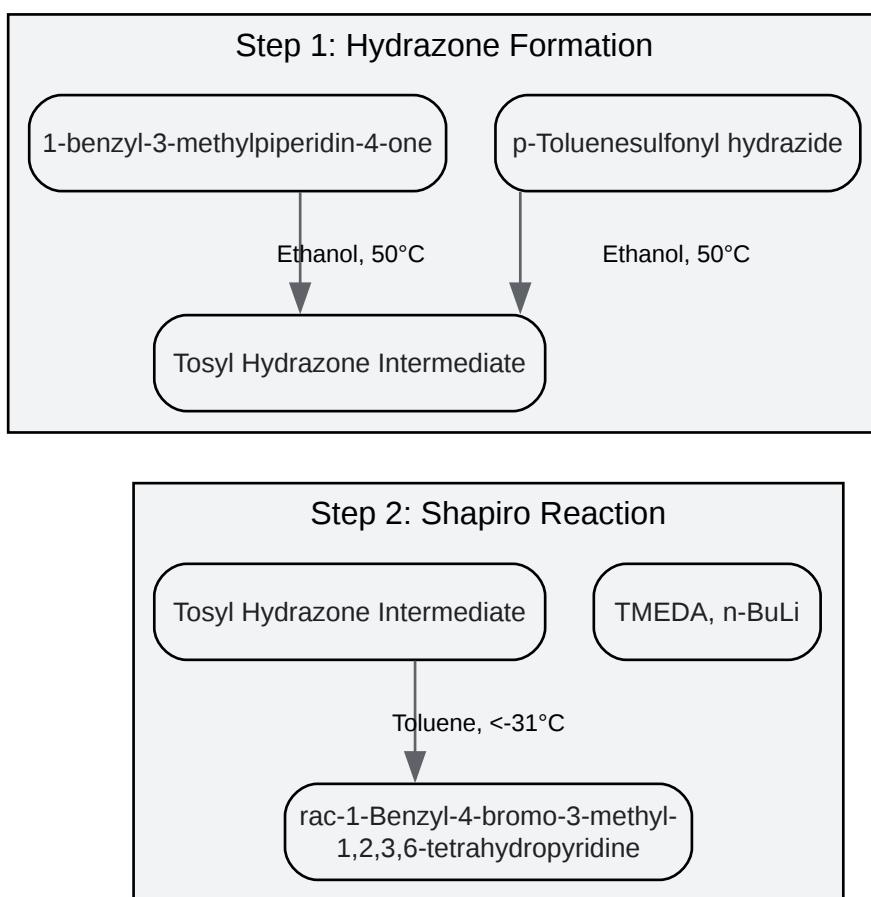
Synthesis and Experimental Protocols

The synthesis of 1,2,3,6-tetrahydropyridine derivatives is a topic of significant interest in organic chemistry.[5] While a specific protocol for the parent compound is not detailed in the provided literature, a practical kilogram-scale synthesis for a substituted analog, (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine, illustrates a viable synthetic strategy utilizing a Shapiro reaction.[6]

Representative Synthesis of a Substituted Analog

The following is a summarized experimental protocol for the synthesis of a racemic intermediate, rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, which demonstrates a common synthetic route.[6]

Step 1: Formation of Tosyl Hydrazone


- A solution of 1-benzyl-3-methylpiperidin-4-one (9.81 mol) in ethanol (8 L) is prepared.
- p-Toluenesulfonyl hydrazide (9.67 mol) is added to the solution.
- The resulting slurry is heated to 50 °C for 30 minutes.
- The solution is then slowly cooled to 0 °C over a period of 2 hours to facilitate the formation of the tosyl hydrazone intermediate.[6]

Step 2: Shapiro Reaction to form the Tetrahydropyridine

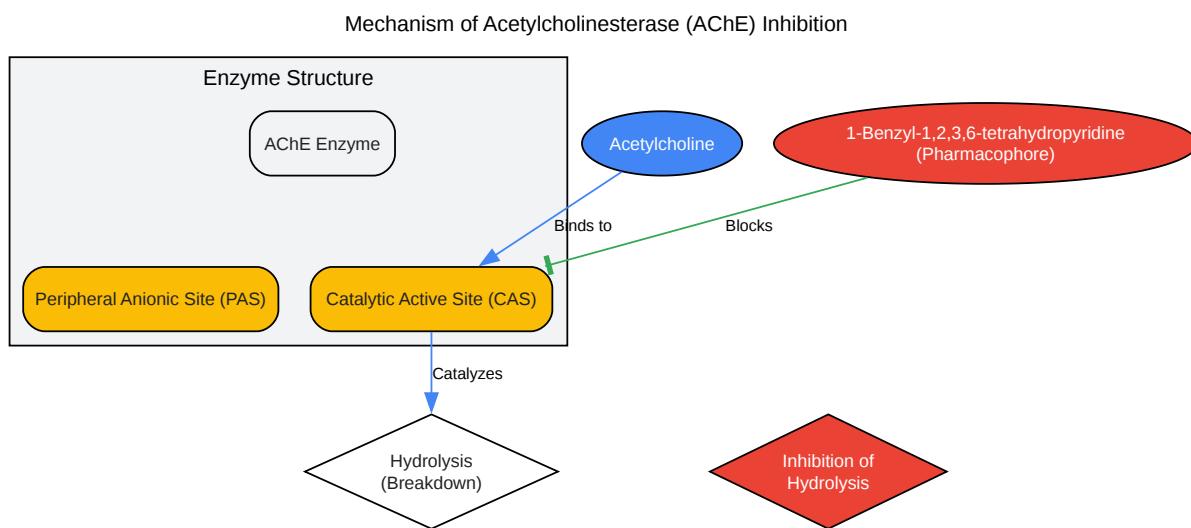
- The tosyl hydrazone intermediate (8.80 mol) is dissolved in toluene (16 L).

- TMEDA (35.6 mol) is added to the mixture.
- The mixture is cooled to -40 °C.
- n-BuLi in heptane (24%, 35.7 mol) is added over 5 hours, ensuring the internal temperature remains below -31 °C to yield the desired tetrahydropyridine product.[6]

Workflow: Synthesis of a Substituted 1-Benzyl-1,2,3,6-tetrahydropyridine

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a substituted 1-benzyl-tetrahydropyridine.

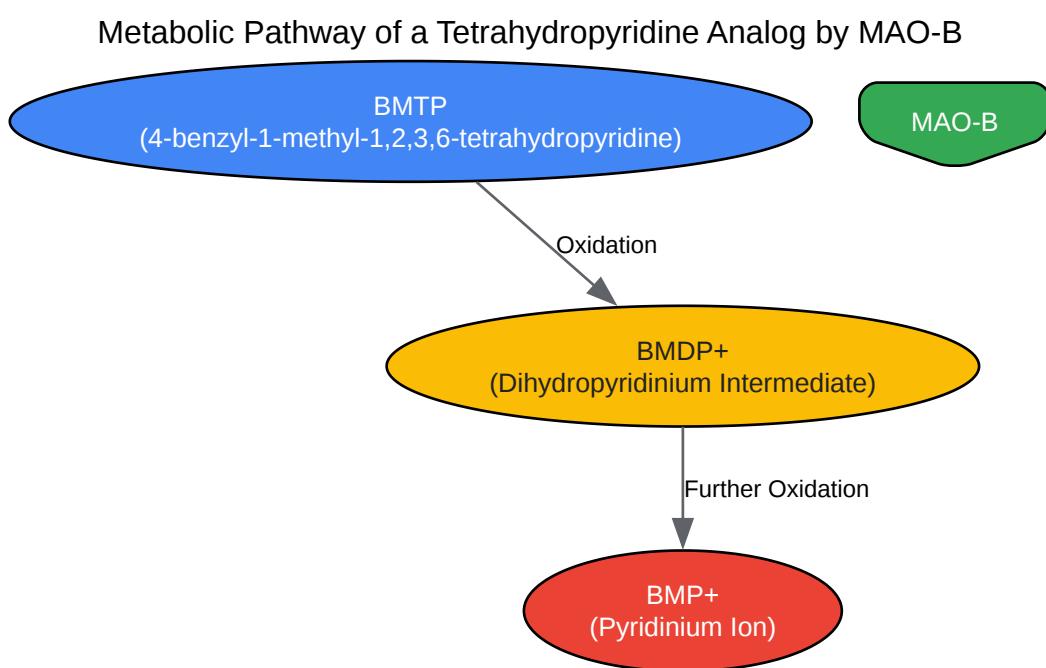

Biological Activity and Signaling Pathways

The **1-benzyl-1,2,3,6-tetrahydropyridine** scaffold is a key pharmacophore in the design of multi-target-directed ligands (MTDLs), particularly in the context of neurodegenerative diseases like Alzheimer's disease.[7]

Acetylcholinesterase (AChE) Inhibition

Hybrids incorporating the **1-benzyl-1,2,3,6-tetrahydropyridine** moiety have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

The mechanism of inhibition involves the benzyl-tetrahydropyridine portion of the molecule binding to the catalytic active site (CAS) of the AChE enzyme. This interaction physically blocks the active site, preventing acetylcholine from binding and being hydrolyzed. In more complex hybrids, other parts of the molecule can simultaneously bind to the peripheral anionic site (PAS), leading to a dual-binding mode that enhances inhibitory potency and can interfere with AChE-induced amyloid- β (A β) aggregation.[7]



[Click to download full resolution via product page](#)

Caption: Inhibition of acetylcholine hydrolysis by blocking the AChE active site.

Metabolism by Monoamine Oxidase B (MAO-B)

Studies on analogs such as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) have shown that these compounds can be metabolized by monoamine oxidase B (MAO-B).^[8] This is relevant because the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is converted to its toxic metabolite MPP⁺ by this same enzyme. In the case of the non-neurotoxic BMTP, it is efficiently converted by MAO-B to a 2,3-dihydropyridinium intermediate (BMDP⁺), which is then further, though incompletely, oxidized to the corresponding pyridinium ion (BMP⁺).^[8] This metabolic pathway is critical for understanding the potential toxicity and pharmacokinetic profile of tetrahydropyridine derivatives.

[Click to download full resolution via product page](#)

Caption: MAO-B catalyzed oxidation of a tetrahydropyridine analog.

In conclusion, **1-Benzyl-1,2,3,6-tetrahydropyridine** serves as a valuable scaffold in medicinal chemistry, particularly for developing CNS-active agents. Its basic properties, coupled with its synthetic accessibility and role as a key pharmacophore, make it a compound of continuing interest for researchers in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1-Benzyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 6421573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-benzyl-1,2,3,6-tetrahydropyridine (C12H15N) [pubchemlite.lcsb.uni.lu]
- 4. biosynce.com [biosynce.com]
- 5. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Benzyl-1,2,3,6-tetrahydropyridine basic properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1276312#1-benzyl-1-2-3-6-tetrahydropyridine-basic-properties-and-structure\]](https://www.benchchem.com/product/b1276312#1-benzyl-1-2-3-6-tetrahydropyridine-basic-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com